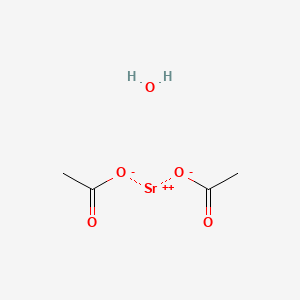

Strontium acetate hydrate

Description

Significance as a Precursor in Inorganic Material Synthesis

Strontium acetate (B1210297) hydrate (B1144303) is a key starting material, or precursor, for the synthesis of a variety of inorganic materials due to its solubility and reactivity. chemicalbook.comnoahchemicals.com It is frequently employed in methods like co-precipitation and sol-gel synthesis to produce high-purity compounds and advanced materials. samaterials.comamericanelements.comnih.gov

Research has demonstrated the use of strontium acetate hemihydrate as a precursor for strontium oxide (SrO) and strontium oxide-zinc oxide (SrO-ZnO) nanocomposites. nih.gov In one method, strontium acetate hemihydrate is dissolved in ethanol (B145695) and treated with sodium hydroxide (B78521) to precipitate a slurry, which is then washed, dried, and annealed at high temperatures (e.g., 800 °C) to yield SrO nanoparticles. nih.gov This same precursor, along with zinc acetate dihydrate, is used in a co-precipitation process to create SrO-ZnO nanocomposites, which have applications in photocatalysis. nih.gov

Furthermore, strontium acetate is a crucial ingredient in the synthesis of strontium cerate (SrCeO₃) nanoparticles, a material with a perovskite structure. google.com In this process, strontium acetate acts as the strontium source, reacting with cerium-n-butoxide and stearic acid to form the desired nanoparticles with a crystalline size between 21 and 32 nm. google.com The use of strontium acetate in this method leads to nanoparticles with a more uniform morphology and smaller particle size compared to other synthesis routes. google.com

The compound also serves as a precursor for strontium carbonate (SrCO₃) nanostructures. researchgate.net By reacting strontium(II) acetate with sodium hydroxide or tetramethylammonium (B1211777) hydroxide via an ultrasonic method, researchers can synthesize Sr(OH)₂ and SrCO₃ nanostructures. researchgate.net Strontium carbonate is an important inorganic material used in various industrial applications, including ceramics and pigments. researchgate.net The thermal decomposition of strontium acetate hemihydrate itself proceeds through the formation of anhydrous strontium acetate, which then breaks down into strontium carbonate. researchgate.net

Additionally, strontium acetate is utilized in the fabrication of strontium-doped materials. For instance, it is the precursor for doping zinc oxide (ZnO) nanostructures. frontiersin.org In a chemical bath deposition method, strontium acetate is added to a solution of zinc acetate dihydrate to grow Sr-doped ZnO nanostructures, which can alter the structural and optical properties of the resulting material for applications in optoelectronics and energy harvesting. frontiersin.org It is also the initial component, along with titanium tetraisopropoxide, in the sol-gel synthesis of strontium titanate (SrTiO₃) thin films, which are studied for their high dielectric constant and potential use in tunable microwave devices. rsreu.ru

Role in the Development of Functional Materials and Nanostructures

The use of strontium acetate hydrate extends to the development of functional materials and nanostructures, which are materials designed with specific, often enhanced, properties for technological applications. samaterials.comamericanelements.com Its role as a precursor is integral to controlling the size, morphology, and therefore the function of the final nanoscale product. samaterials.comresearchgate.net

One key area is the synthesis of photocatalytic nanocomposites. Strontium oxide-zinc oxide (SrO-ZnO) nanocomposites, synthesized using strontium acetate hemihydrate, are effective photocatalysts for degrading organic pollutants like malachite green under direct sunlight. nih.gov The synthesis method allows for the creation of these functional materials as a cost-effective option for water purification. nih.gov Similarly, strontium oxide (SrO) nanoparticles, which can be derived from strontium acetate, have shown exceptional performance in photocatalytic CO₂ methanation and the degradation of organic pollutants. tandfonline.com

Strontium acetate is also instrumental in creating nanostructures with specific electronic and dielectric properties. For example, strontium cerate (SrCeO₃) nanoparticles synthesized from strontium acetate exhibit pure perovskite structures and uniform morphology, which are crucial for their application in various electronic devices. google.com Strontium titanate (SrTiO₃) thin films fabricated via a sol-gel method with strontium acetate as a precursor show voltage-dependent capacitance, a property that makes them suitable for tunable microwave devices like filters and phase-shifters. rsreu.ru

The synthesis of various strontium-based nanostructures is another significant application. Researchers have used strontium(II) acetate to produce strontium hydroxide (Sr(OH)₂) and strontium carbonate (SrCO₃) nanostructures through an ultrasonic method. researchgate.net The morphology and size of these nanostructures can be controlled by adjusting reaction conditions, which in turn influences their properties and applications in areas like chemical sensors and electronic components. researchgate.net Furthermore, strontium acetate is used to create Sr-doped ZnO nanostructures. frontiersin.org Doping ZnO with strontium alters its structural and optical properties, including its band gap, making it suitable for devices such as dye-sensitized solar cells (DSSC) and microelectromechanical systems (MEMS) energy harvesters. frontiersin.org

Structure

2D Structure

Properties

CAS No. |

14692-29-6; 543-94-2 |

|---|---|

Molecular Formula |

C4H8O5Sr |

Molecular Weight |

223.72 |

IUPAC Name |

strontium;diacetate;hydrate |

InChI |

InChI=1S/2C2H4O2.H2O.Sr/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H2;/q;;;+2/p-2 |

InChI Key |

SZHYESNNWCCJNC-UHFFFAOYSA-L |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Sr+2] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Strontium Acetate Hydrate Derived Materials

Solution-Based Synthesis Routes

Solution-based synthesis routes, such as sol-gel processing and chemical solution deposition, are widely employed for creating strontium-based materials. These methods leverage molecular-level mixing of precursors in a liquid phase to achieve uniform and highly pure materials at relatively low processing temperatures. Strontium acetate (B1210297) hydrate (B1144303) is a preferred strontium source in these processes.

Sol-Gel Processing

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Strontium acetate is frequently used as the strontium precursor in these syntheses. rsc.orgresearchgate.net

The formulation of the precursor solution is a crucial step that dictates the properties of the final material. In the synthesis of strontium-containing compounds like strontium titanate (SrTiO₃), strontium acetate hydrate is typically dissolved in a suitable solvent and mixed with a titanium precursor, such as an alkoxide. researchgate.netorientjchem.org

Researchers have optimized these solutions to achieve desired material characteristics. For instance, in the sol-gel synthesis of zinc-doped strontium titanate (SrTi₁₋ₓZnₓO₃₋δ) thin films, a 0.2 M solution was prepared using strontium acetate, tetra-n-butyl orthotitanate, and zinc acetate-2-hydrate as starting precursors. nih.gov The solvents play a significant role; acetic acid is often used to dissolve the strontium acetate, while alcohols like ethanol (B145695) or propanol (B110389) are used to control the viscosity and act as a solvent for the titanium precursor. orientjchem.orgnih.gov Chelating agents, such as acetic acid, can also be employed to slow down the reactivity between the strontium and titanium precursors, ensuring a more controlled formation of the desired perovskite phase. researchgate.net

The molar ratios of the metallic precursors are carefully controlled to achieve the correct stoichiometry in the final product. In one study synthesizing silver-strontium titanate hybrid nanoparticles, precursor gels were prepared by mixing silver acetate, strontium acetate hemihydrate, and titanium tetraisopropoxide in various molar ratios (e.g., Ag:Sr:Ti = 1:2:4, 1:3:4). nih.gov The homogeneity of the precursor solution is essential for the formation of a pure, single-phase final product. nih.gov

Table 1: Example of Precursor Solution Formulation for Zn-doped SrTiO₃ Thin Films

| Component | Chemical Formula | Role | Solvent System | Concentration |

|---|---|---|---|---|

| Strontium Acetate | C₄H₆O₄Sr | Strontium Precursor | Acetic Acid, 1,2-propanediol, Ethanol | 0.2 M |

| Tetra-n-butyl orthotitanate | C₁₆H₃₆O₄Ti | Titanium Precursor | Acetic Acid, 1,2-propanediol, Ethanol | 0.2 M |

| Zinc Acetate-2-hydrate | C₄H₆O₄Zn·2H₂O | Dopant Precursor | Acetic Acid, 1,2-propanediol, Ethanol | 0.2 M |

Data sourced from a study on sol-gel derived SrTi₁₋ₓZnₓO₃₋δ thin films. nih.gov

Following the preparation of the sol, the control of gelation and subsequent drying is critical to prevent cracking and to develop the desired microstructure. Gelation can be initiated by altering conditions such as temperature or pH, which promotes condensation reactions to form a continuous network.

The drying process, where the solvent is removed from the gel network, must be carefully managed. For example, one method involves drying the obtained gel for five days at room temperature to produce a monolithic xerogel. mdpi.com Thermal analysis techniques like Thermogravimetric Analysis (TGA) are used to understand the decomposition process and determine appropriate heat treatment schedules. TGA of strontium titanate precursor gels reveals distinct weight loss stages, typically corresponding to the removal of adsorbed water and solvents (below ~240°C) and the decomposition of acetate precursors into carbonates or oxides at higher temperatures (e.g., 350-480°C). orientjchem.orgmdpi.com

After drying, the amorphous gel is typically calcined at elevated temperatures to crystallize the desired phase. The calcination temperature and duration significantly influence the crystallinity, grain size, and phase purity of the final material. orientjchem.org For strontium titanate, phase-pure powders can be obtained by calcining the precursor gel at temperatures ranging from 600°C to 1250°C for a period of a few hours. orientjchem.org Higher sintering temperatures generally lead to increased grain size and density. researchgate.net

Table 2: Thermal Processing Parameters for Sol-Gel Derived Materials

| Material System | Drying/Aging Conditions | Calcination Temperature Range | Effect of Temperature |

|---|---|---|---|

| Al₂O₃-SrCO₃ | 5 days at room temperature | 500°C - 1150°C | Formation of stable carbonate phase; structure becomes more monolithic at higher temperatures. mdpi.com |

| SrTiO₃ | Dried to form alcogel | 600°C - 1250°C (for 2 hours) | Development of mono-phase powders; lattice parameter decreases with a rise in temperature. orientjchem.org |

The pH of the precursor solution is a powerful parameter that can be adjusted to control the hydrolysis and condensation rates of the metal precursors, thereby influencing the final product's phase, crystallinity, and morphology. nih.gov The pH effectively determines the concentration of H⁺ or OH⁻ ions, which catalyze the polymerization of metal-oxygen bonds. nih.gov

In the synthesis of strontium oxide nanoparticles via a sol-gel method, a high pH of 12.6 was achieved by adding NaOH, leading to the precipitation of strontium hydroxide (B78521). orientjchem.org The morphology of the resulting nanoparticles was found to be dependent on the subsequent calcination temperature, transitioning from pseudo-spherical at room temperature to cubic and cylindrical shapes at 400°C and 600°C, respectively. orientjchem.org

For more complex systems like strontium ferrite (B1171679), studies have shown that high acidity (pH 0 to 3) can favor the formation of a highly crystalline SrFe₁₂O₁₉ phase. nih.gov As the pH increases, the formation of negatively charged iron gels is promoted, which facilitates the adsorption of positive strontium ions. nih.gov However, further increases in pH can inhibit crystalline growth. nih.gov Similarly, in the synthesis of strontium hydroxyapatite (B223615), the pH is carefully adjusted (e.g., to 10.45 with NH₄OH) to initiate the formation of a white precipitate, with the pH value significantly affecting the resulting morphology. researchgate.net

Chemical Solution Deposition (CSD) of Thin Films

Chemical Solution Deposition (CSD) is a non-vacuum technique for depositing thin films onto a substrate. agh.edu.pl The process involves applying a precursor solution (often formulated similarly to sol-gel solutions) onto a substrate, typically by spin-coating, followed by heat treatments to pyrolyze organic components and crystallize the film. agh.edu.pl Strontium acetate is a common precursor for depositing strontium-containing thin films using this method. nih.gov

CSD is widely used to fabricate thin films for electronic applications, such as tunable dielectrics. These materials, often based on barium strontium titanate (BST) or strontium titanate (STO), exhibit a dielectric constant that can be varied by applying a DC electric field. nih.govosti.gov The performance of these devices is highly dependent on the quality of the precursor solution and the resulting film.

For the deposition of SrTiO₃-based thin films for tunable dielectric applications, precursor solutions are formulated to achieve precise stoichiometry and homogeneity. nih.govnih.gov A typical preparation involves dissolving strontium acetate in heated acetic acid, followed by the addition of other precursors and solvents. For example, to create zinc-doped STO films, zinc acetate is added to the strontium acetate solution, which is then cooled and diluted with 1,2-propanediol before the titanium precursor (e.g., titanium isopropoxide) is introduced. nih.gov The final solution is stirred for an extended period (e.g., 12 hours) to ensure complete mixing before being used for spin-coating. nih.gov The concentration is typically controlled to be around 0.2 M to achieve the desired film thickness and quality. nih.gov This method allows for the creation of thin films with high dielectric tunability and low dielectric loss, which are critical properties for their application in microwave components and other electronic devices. nih.govosti.govnih.gov

Spin-Coating Parameters and Multilayer Deposition Techniques

The spin-coating technique is a widely utilized method for the deposition of thin films from a solution containing a dissolved precursor, such as this compound. The process involves dispensing a solution onto a substrate, which is then rotated at high speeds to spread the liquid evenly by centrifugal force, leaving behind a thin film upon solvent evaporation. The quality and thickness of the resulting film are highly dependent on several key parameters.

Key spin-coating parameters that influence the final film characteristics include the rotational speed and duration of the spin cycle. ossila.com Generally, higher spin speeds result in thinner films due to greater centrifugal force expelling more of the solution. ossila.com The duration of the spin cycle also plays a role, with longer times typically ensuring more complete solvent evaporation and a more uniform film. The concentration and viscosity of the precursor solution are also critical; more concentrated solutions generally lead to thicker films. aaru.edu.jo

Multilayer deposition is a common technique used to achieve a desired film thickness or to create heterostructures with varying compositions. This involves repeating the spin-coating process multiple times, with a drying or annealing step often performed between each layer deposition. scielo.org.comdpi.com This intermediate step is crucial for removing residual solvents and solidifying the previously deposited layer, ensuring good adhesion and uniformity of the subsequent layer. The number of deposition cycles directly influences the final thickness of the film. mdpi.com For instance, in the synthesis of La0.7Sr0.3MnO3 thin films, samples of 2, 4, and 6 layers were created to achieve different thicknesses. scielo.org.co

Below is a table summarizing typical spin-coating parameters for metal oxide thin films, which can be analogous to strontium-based systems.

| Parameter | Typical Range | Effect on Film |

| Spin Speed (rpm) | 1000 - 8000 | Higher speed generally results in thinner films. ossila.com |

| Spin Duration (s) | 30 - 60 | Longer duration can lead to more uniform films and better solvent evaporation. aaru.edu.jo |

| Precursor Concentration (M) | 0.1 - 0.5 | Higher concentration typically produces thicker films. aaru.edu.jo |

| Number of Layers | 1 - 10 | Increasing the number of layers increases the overall film thickness. mdpi.com |

Post-Deposition Annealing and Crystallization Control

Following the deposition of a thin film using this compound as a precursor, a post-deposition annealing step is critical for the conversion of the amorphous precursor film into a crystalline oxide phase. This thermal treatment process is instrumental in controlling the final microstructure, grain size, and crystallographic orientation of the film, which in turn dictate its physical and chemical properties.

The annealing temperature and duration are the primary variables that control the crystallization process. As the annealing temperature is increased, the mobility of the atoms within the film increases, facilitating the nucleation and growth of crystalline grains. wjygy.com.cn For sputtered MoO3 films, for example, annealing at 450°C for 1 hour resulted in a pure α phase, while annealing between 350-400°C produced a mix of α and β phases. researchgate.netrsc.org This demonstrates that precise temperature control can be used to select for specific crystalline phases.

The annealing atmosphere (e.g., air, oxygen, inert gas) also plays a significant role in the final composition and defect chemistry of the film. For instance, annealing in an oxygen-rich atmosphere can help to ensure the complete oxidation of the strontium precursor and minimize oxygen vacancies in the resulting strontium oxide film. The heating and cooling rates during the annealing process can also influence the final grain size and stress within the film.

The table below outlines the general effects of annealing parameters on the crystallization of thin films.

| Annealing Parameter | Effect on Crystallization | Research Finding Example |

| Temperature | Higher temperatures generally promote better crystallinity and larger grain size. wjygy.com.cn | For MoO3 films, a pure α phase was obtained at 450°C, while mixed phases were observed at 350-400°C. researchgate.netrsc.org |

| Duration | Longer annealing times can lead to more complete crystallization and grain growth. | |

| Atmosphere | The composition of the annealing atmosphere can influence the stoichiometry and phase purity of the final film. | |

| Heating/Cooling Rate | Can affect the final grain size and the level of stress within the film. |

Co-precipitation Techniques

Co-precipitation is a versatile and widely used method for the synthesis of multi-component materials from a solution. This technique involves the simultaneous precipitation of two or more cations from a common solution through the addition of a precipitating agent. For materials derived from this compound, this method allows for the homogeneous mixing of strontium with other metal ions at the atomic level, leading to the formation of mixed metal oxides or doped strontium oxides.

Controlled Precipitation for Strontium Oxide Nanoparticles

The synthesis of strontium oxide (SrO) nanoparticles can be achieved through a controlled co-precipitation method. researchgate.net This typically involves dissolving a strontium salt, such as this compound, in a suitable solvent, followed by the addition of a precipitating agent like sodium hydroxide or ammonium (B1175870) hydroxide. The controlled addition of the precipitating agent, often under vigorous stirring, leads to the formation of a strontium hydroxide precipitate, which can then be calcined at elevated temperatures to yield strontium oxide nanoparticles.

The size, morphology, and crystallinity of the resulting SrO nanoparticles are influenced by several factors, including the concentration of the reactants, the pH of the solution, the reaction temperature, and the rate of addition of the precipitating agent. By carefully controlling these parameters, it is possible to tailor the properties of the synthesized nanoparticles for specific applications. For example, the use of a plant extract in the co-precipitation process has been shown to influence the particle size and morphology of SrO nanoparticles. rsc.org

Co-precipitation for Mixed Metal Oxide Nanocomposites

Co-precipitation is a particularly effective method for the synthesis of mixed metal oxide nanocomposites containing strontium. isroset.org In this approach, this compound is dissolved along with the salts of other desired metals in a common solvent. The addition of a precipitating agent then causes the simultaneous precipitation of all the metal hydroxides or carbonates. This ensures a high degree of homogeneity in the resulting precursor powder. Subsequent calcination of this precursor at an appropriate temperature leads to the formation of the desired mixed metal oxide nanocomposite.

This technique has been successfully employed for the synthesis of various strontium-containing nanocomposites, such as strontium-doped zinc oxide (Sr-doped ZnO) and strontium lanthanum vanadate (B1173111) (La1-xSrxVO3). researchgate.netkoreascience.kr The properties of the final nanocomposite can be tuned by adjusting the stoichiometric ratio of the metal precursors in the initial solution.

Optimization of Reaction Conditions and Precursor Ratios

The optimization of reaction conditions is crucial for controlling the properties of materials synthesized via co-precipitation. Key parameters that can be varied include the reaction temperature, pH, stirring rate, and the choice of precipitating agent and surfactants. davidpublisher.comresearchgate.net For instance, in the synthesis of strontium hexaferrite (SrFe12O19), it was found that the single-phase material was achieved by adjusting the Fe3+/Sr2+ mole ratio and the annealing temperature. iaea.org

The precursor ratio is another critical factor that determines the stoichiometry and phase purity of the final product. iaea.org In the synthesis of strontium lanthanum vanadate nanoparticles, the ratio of strontium to lanthanum precursors was systematically varied to achieve the desired composition and electrical properties. researchgate.net The use of surfactants can also play a role in controlling particle growth and agglomeration during the co-precipitation process. researchgate.net

The following table summarizes the key reaction conditions and their influence on the properties of co-precipitated strontium-containing materials.

| Parameter | Influence on Product Properties | Example |

| pH | Affects the precipitation rate and can influence the phase and morphology of the product. | The formation of single-phase SrFe12O19 was achieved at a pH of 10. iaea.org |

| Temperature | Influences the crystallinity and particle size of the synthesized material. | |

| Precursor Ratio | Determines the stoichiometry and can affect the formation of secondary phases. | In SrFe12O19 synthesis, decreasing the Fe3+/Sr2+ mole ratio from 12 to 9.23 was beneficial. iaea.org |

| Stirring Rate | Affects the homogeneity of the reaction mixture and can influence particle size distribution. | Stirring speed was a parameter studied in the coprecipitation of strontium with barium sulphate. davidpublisher.com |

| Surfactants | Can be used to control particle growth and prevent agglomeration. researchgate.net | The addition of surfactants like CTAB was investigated in the synthesis of strontium ferrite. researchgate.net |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly well-suited for the production of well-crystallized, phase-pure materials that may be difficult to obtain through other methods. For this compound-derived materials, hydrothermal synthesis offers a route to produce a variety of compounds, including strontium-containing oxides and hydroxides, with controlled morphology and particle size. mdpi.comrsc.org

The process typically involves placing a precursor solution, containing this compound and other reactants, into a sealed vessel, often a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature, causing the pressure inside to increase. These conditions facilitate the dissolution of the precursors and the subsequent nucleation and growth of the desired crystalline product.

Key parameters that can be controlled in hydrothermal synthesis include the reaction temperature, reaction time, pH of the precursor solution, and the type of mineralizer used. mdpi.com By systematically varying these parameters, it is possible to influence the crystal structure, morphology, and size of the synthesized materials. For example, in the hydrothermal synthesis of strontium stannate (SrSn(OH)6), the optimal conditions were found to be a reaction temperature of 140°C for 12 hours. mdpi.com The morphology of strontium carbonate (SrCO3) nanostructures synthesized hydrothermally was found to be dependent on the reagent concentration, reaction time, and temperature. doaj.org

The table below provides an overview of the influence of various hydrothermal synthesis parameters on the final product characteristics.

| Parameter | Influence on Product | Example |

| Temperature | Affects the reaction kinetics, crystallinity, and phase purity of the product. | Optimal temperature for SrSn(OH)6 synthesis was 140°C. mdpi.com In SrFe12O19 synthesis, higher temperatures led to increased particle size and saturation magnetization. taylorfrancis.com |

| Time | Influences the completion of the reaction and the growth of the crystals. | Optimal time for SrSn(OH)6 synthesis was 12 hours. mdpi.com |

| pH | Can control the morphology and size of the synthesized particles. | Adjusting the pH of the precursor solution modulated the crystallinity and morphology of SrSn(OH)6. mdpi.com |

| Precursor Concentration | Can affect the nucleation and growth rates, thereby influencing particle size. | Reagent concentration was found to be a key factor in determining the morphology of SrCO3 nanostructures. doaj.org |

Synthesis of Strontium Titanate

Strontium titanate (SrTiO₃) is a perovskite oxide with significant applications in electronics, catalysis, and as a substrate for thin-film growth. Strontium acetate is a common precursor for the synthesis of SrTiO₃ through several chemical routes.

The sol-gel method is a widely employed technique that utilizes strontium acetate and a titanium precursor, such as titanium(IV) isopropoxide, in a solvent. The reaction leads to the formation of a gel, which is a network of interconnected strontium titanate precursors. This gel is then dried and calcined at temperatures ranging from 600°C to 1250°C to crystallize into phase-pure strontium titanate powders. chalcogen.roscispace.com This method allows for the synthesis of various strontium titanate compositions, including Sr₂TiO₄, Sr₃Ti₂O₇, and Sr₄Ti₃O₁₀, by adjusting the stoichiometric ratios of the precursors. chalcogen.ro The resulting powders are typically ultrafine, have a low impurity content, and are highly sinter-active. chalcogen.ro

Another significant approach is the hydrothermal-electrochemical method , which can produce SrTiO₃ thin films on titanium substrates. In this process, a strontium acetate solution is used in a flow system at temperatures between 120°C and 200°C. researchgate.net This technique enables the fabrication of dense, single-phase films with controlled grain sizes ranging from 80 to 340 nm by managing nucleation and growth rates. researchgate.net A variation, the sol-gel-hydrothermal method , involves preparing a precursor gel from strontium acetate hemihydrate and a titanium source, followed by hydrothermal treatment in a strontium hydroxide solution at temperatures around 230°C. nih.gov This approach can yield high-crystallinity materials at relatively low temperatures. nih.gov

The following table summarizes key parameters for different synthesis methods of strontium titanate using a strontium acetate precursor.

| Synthesis Method | Precursors | Temperature | Duration | Product Characteristics |

| Sol-Gel | Strontium acetate, Titanium(IV) isopropoxide | 600-1250°C (Calcination) | 2 hours (Calcination) | Ultrafine, phase-pure powders (SrTiO₃, Sr₂TiO₄, etc.) chalcogen.roscispace.com |

| Hydrothermal-Electrochemical | Strontium acetate solution, Titanium substrate | 120-200°C | 1-24 hours | Dense, single-phase thin films; 80-340 nm grain size researchgate.net |

| Sol-Gel-Hydrothermal | Strontium acetate hemihydrate, Titanium tetraisopropoxide | 230°C (Hydrothermal) | 6 hours | High-crystallinity nanoparticles nih.gov |

This table is interactive. Users can sort and filter the data as needed.

Fabrication of Doped Strontium Sulfide (B99878) Nanoparticles

Doped strontium sulfide (SrS) nanoparticles are of interest for applications in luminescent devices and as phosphors. While direct synthesis of doped SrS from strontium acetate is not extensively detailed in recent literature, the fabrication can be conceptualized through established nanoparticle synthesis techniques like co-precipitation and hydrothermal methods, where strontium acetate serves as the strontium source.

A general co-precipitation approach would involve dissolving strontium acetate and a dopant salt (e.g., europium nitrate (B79036) or samarium nitrate) in a solvent. A sulfur source, such as sodium sulfide, is then introduced to precipitate the doped SrS nanoparticles. The reaction parameters, including precursor concentration, temperature, and pH, are critical for controlling the particle size, morphology, and doping efficiency. This methodology is demonstrated in the synthesis of other doped strontium compounds, such as rare-earth-doped strontium tungstate, where strontium acetate is a starting material. mdpi.com

Similarly, a hydrothermal method could be employed by placing a solution containing strontium acetate, a dopant precursor, and a sulfur source into an autoclave and heating it to temperatures typically between 120-250°C. chalcogen.ro This method promotes the crystallization of well-defined doped SrS nanoparticles. The synthesis of strontium-doped zinc sulfide (ZnS) nanoparticles, although a different host material, utilizes a hydrothermal process with metal acetate precursors, showcasing the viability of this route for creating doped sulfide nanostructures. scispace.com

The key steps for a proposed synthesis would include:

Precursor Solution Preparation: Dissolving this compound and the desired dopant salt (e.g., Europium(III) chloride, Samarium(III) acetate) in a solvent like deionized water or ethanol.

Addition of Sulfur Source: Introducing a sulfur-containing reagent, such as thiourea (B124793) or sodium sulfide, to the solution.

Precipitation/Crystallization: Inducing the formation of doped SrS nanoparticles either by adjusting pH or by applying heat and pressure in a hydrothermal reactor.

Washing and Drying: Separating the nanoparticles from the reaction medium, washing them to remove byproducts, and drying to obtain the final powder.

Characterization of the resulting nanoparticles would typically involve X-ray diffraction (XRD) to confirm the crystal structure, transmission electron microscopy (TEM) to analyze size and morphology, and photoluminescence (PL) spectroscopy to evaluate the optical properties conferred by the dopant.

Green Synthesis Routes for Strontium Nanoparticles

Green synthesis has emerged as an eco-friendly alternative to conventional chemical and physical methods for nanoparticle fabrication. This approach utilizes biological entities like plant extracts, bacteria, or fungi, which contain biomolecules that act as reducing and capping agents, minimizing the need for toxic chemicals.

Biomaterial-Assisted Synthesis Protocols

The biomaterial-assisted synthesis of strontium nanoparticles, typically strontium oxide (SrO) nanoparticles, involves the reaction of a strontium salt precursor with a plant extract. While many studies use strontium nitrate, the protocol is readily adaptable for this compound. The process generally begins with the preparation of an aqueous plant leaf extract by boiling the leaves in distilled water. researchgate.netarid.my This extract, rich in phytochemicals like flavonoids, proteins, and phenols, is then mixed with a solution of the strontium precursor. researchgate.net

The biomolecules within the extract mediate the reduction of strontium ions and stabilize the newly formed nanoparticles by capping their surface, which prevents agglomeration. researchgate.net The reaction is often carried out at a slightly elevated temperature (e.g., 60-70°C) with continuous stirring. arid.my The formation of nanoparticles is typically indicated by a visible color change in the solution. openalex.org The solid nanoparticles are then collected through centrifugation, washed, and dried.

Characterization of Environmentally Benign Synthesis Products

The products of green synthesis are subjected to various characterization techniques to determine their physical, chemical, and structural properties.

UV-Visible Spectroscopy (UV-Vis): This is an initial confirmation step. Strontium oxide nanoparticles synthesized via green routes typically exhibit a characteristic surface plasmon resonance peak in the UV-Vis spectrum, often observed around 220-280 nm. openalex.org

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline nature and phase purity of the synthesized nanoparticles. The diffraction patterns for green-synthesized SrO nanoparticles typically reveal a face-centered cubic crystal structure. openalex.org The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. scispace.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps to identify the functional groups of the biomolecules from the plant extract that are present on the surface of the nanoparticles, confirming their role as capping and stabilizing agents. openalex.org

Electron Microscopy (FE-SEM and TEM): Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and shape of the nanoparticles. Green-synthesized strontium nanoparticles often exhibit spherical or irregular shapes and can show some degree of agglomeration. researchgate.netopenalex.org TEM provides more detailed information on the particle size distribution, which is often in the range of 20-100 nm. researchgate.netarid.my

The following table summarizes the characterization findings for strontium oxide nanoparticles synthesized using a plant extract.

| Characterization Technique | Typical Findings | Reference |

| UV-Vis Spectroscopy | Absorption peak at ~220 nm | openalex.org |

| X-ray Diffraction (XRD) | Face-centered cubic structure | openalex.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of phytochemical functional groups as capping agents | openalex.org |

| Field Emission Scanning Electron Microscopy (FE-SEM) | Disordered, irregular shapes with some agglomeration | openalex.org |

| Transmission Electron Microscopy (TEM) | Spherical shape, non-uniform distribution, size range 20-30 nm | researchgate.net |

This table is interactive. Users can sort and filter the data as needed.

Specialized Synthesis Methods

Beyond common nanoparticle synthesis, this compound is a precursor in specialized methods to create materials with unique crystal structures and properties.

Ammonia (B1221849) Nitridation for Strontium Cyanamide (B42294) Polymorphs

A specialized synthesis involving the reaction of strontium acetate under a flow of ammonia gas at high temperatures can produce strontium cyanamide (SrCN₂). This process, known as ammonia nitridation, results in the formation of two distinct polymorphs of strontium cyanamide: a trigonal low-temperature phase and an orthorhombic high-temperature phase.

The synthesis is carried out by firing strontium acetate in a furnace with flowing ammonia at temperatures between 600°C and 850°C. The specific polymorph obtained is dependent on the reaction temperature. Post-annealing of the trigonal low-temperature phase can lead to an irreversible transformation into the orthorhombic high-temperature phase. The structural difference between the two polymorphs lies in the linkage of SrN₆ octahedra and the arrangement of the cyanamide (NCN)²⁻ ions. This method highlights a pathway to create non-oxide strontium compounds with potentially interesting electronic or optical properties.

High-Yield Synthesis of Strontium Organic Salts

The efficient synthesis of strontium organic salts, including this compound, is crucial for their application in various fields. Research has focused on developing methodologies that offer high yields, purity, and cost-effectiveness. Key strategies involve the reaction of a strontium source, typically strontium carbonate or strontium hydroxide, with the corresponding organic acid under controlled conditions. Temperature, reaction time, and the nature of the reactants and solvents are critical parameters that influence the yield and purity of the final product.

Methodologies for synthesizing strontium organic salts can be broadly categorized into low-temperature aqueous methods and higher-temperature hydrothermal techniques. The choice of method often depends on the thermal stability of the organic anion.

A prevalent and effective low-temperature method involves the reaction of strontium carbonate with a carboxylic acid in an aqueous medium. This approach is particularly suitable for temperature-sensitive organic anions. The general principle of this synthesis route is to maintain the reaction temperature at or below 50°C. This mild condition helps to prevent the degradation of thermally labile organic molecules, ensuring a high purity of the resulting strontium salt. The yield for this method is consistently high, generally reported to be 70% or greater. google.com For certain salts, such as strontium salicylate, this method has been shown to produce yields of over 95%. google.com

The reaction between strontium carbonate and the organic acid in water proceeds with the evolution of carbon dioxide gas, driving the reaction towards the formation of the strontium salt. The resulting salt can then be isolated by precipitation and filtration. This method has been successfully applied to synthesize a variety of strontium carboxylates.

For some strontium carboxylates, hydrothermal synthesis presents an alternative high-yield route. This method involves carrying out the reaction in an autoclave at elevated temperatures, typically between 120°C and 140°C. While not suitable for all organic anions due to the higher temperatures, this technique can significantly reduce reaction times to as little as 15 minutes and produce highly pure crystalline products. For instance, the synthesis of strontium S-glutamate using this method has been optimized to achieve a yield of nearly 100%. biust.ac.bwresearchgate.net

The following table summarizes the research findings on the high-yield synthesis of various strontium organic salts, including this compound. The data is compiled from various studies, highlighting the reactants, reaction conditions, and the corresponding yields.

| Strontium Organic Salt | Strontium Source | Organic Acid | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Strontium Acetate Hemihydrate | Strontium Carbonate | Acetic Acid | Aqueous solution, boiling, followed by concentration and cooling below 20°C. | Data Not Available in Provided Sources | |

| Strontium Salicylate Monohydrate | Strontium Carbonate | Salicylic Acid | Aqueous solution at 40°C, followed by precipitation at 20°C. | >95% | google.com |

| Strontium Malonate Sesquihydrate | Strontium Carbonate | Malonic Acid | Aqueous medium at a temperature maintained at or below 40°C for 120 minutes. | High Yield | google.com |

| Strontium Fumarate | Strontium Carbonate | Fumaric Acid | Aqueous medium at a temperature at or below 50°C. | ≥70% | google.com |

| Strontium Succinate | Strontium Carbonate | Succinic Acid | Aqueous medium at a temperature at or below 50°C. | ≥70% | google.com |

| Strontium di-L-ascorbate dihydrate | Strontium Carbonate | L-Ascorbic Acid | Aqueous medium at a temperature at or below 50°C. | ≥70% | google.com |

| Strontium di-ibuprofenate dihydrate | Strontium Carbonate | Ibuprofen | Aqueous medium at a temperature at or below 50°C. | ≥70% | google.com |

| Strontium S-Glutamate Hexahydrate | Strontium Hydroxide Octahydrate | S-Glutamic Acid | Autoclave at 120-140°C for 15 minutes. | ~100% | biust.ac.bwresearchgate.net |

Thermal Decomposition Pathways and Kinetic Analysis of Strontium Acetate Hydrate

Dehydration Characteristics of Strontium Acetate (B1210297) Hydrates

The initial stage in the thermal decomposition of strontium acetate hydrate (B1144303) involves the loss of its water of hydration. This process has been investigated using techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC) to determine the temperature ranges, energy changes, and stoichiometry of the hydrated forms.

Thermogravimetric analysis shows that the dehydration of strontium acetate hemihydrate occurs in a single step. akjournals.com This water loss is observed in the temperature range of 180°C to 260°C. akjournals.comakjournals.com The energetics of this process have been studied through model-free isoconversional methods, which calculate the activation energy (Ea) across different degrees of conversion (α). scispace.com The apparent activation energy values remain relatively constant during the later phase of dehydration (for conversions between 0.5 and 0.9), suggesting a simple reaction mechanism is involved in this thermal event. akjournals.comscispace.com

The commonly studied form of strontium acetate hydrate is the hemihydrate, with the chemical formula Sr(CH₃COO)₂·0.5H₂O. akjournals.comscispace.com Investigations confirm that the decomposition process begins with this hydrated form, which then transitions to anhydrous strontium acetate upon heating before further decomposition occurs. akjournals.com

Decomposition Mechanism of Anhydrous Strontium Acetate

Following the complete loss of water, the resulting anhydrous strontium acetate undergoes further decomposition at higher temperatures. This process involves the breakdown of the acetate anion and the formation of solid intermediates and gaseous by-products.

The decomposition of anhydrous strontium acetate proceeds primarily in two steps. The first major step is the conversion into strontium carbonate (SrCO₃), which takes place in a temperature range of 350°C to 480°C. researchgate.netmdpi.com Subsequently, the strontium carbonate intermediate begins to decompose at much higher temperatures, typically starting around 925°C. researchgate.net The complete decomposition of strontium carbonate into strontium oxide (SrO) and carbon dioxide requires temperatures exceeding 925°C. researchgate.netmdpi.com

| Decomposition Step | Temperature Range (°C) | Solid Product |

| Anhydrous Strontium Acetate to Strontium Carbonate | 400 - 480 | Strontium Carbonate (SrCO₃) |

| Strontium Carbonate to Strontium Oxide | > 925 | Strontium Oxide (SrO) |

During the thermal decomposition of anhydrous strontium acetate, several gaseous by-products are evolved. Analysis using techniques like Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) has identified the main gaseous products. akjournals.comresearchgate.net In the temperature range of 400°C to 480°C, the primary evolved gases are acetone (B3395972) (CH₃COCH₃) and carbon dioxide (CO₂). akjournals.comakjournals.com Water is also released during the initial dehydration phase. scispace.comresearchgate.net

| Temperature Range (°C) | Evolved Gaseous By-products |

| 180 - 260 | Water (H₂O) |

| 400 - 480 | Acetone (CH₃COCH₃), Carbon Dioxide (CO₂) |

Kinetic Studies of Thermal Decomposition

Kinetic analysis of the thermal decomposition of this compound provides quantitative insights into the reaction mechanisms. Model-free isoconversional methods and master plots are employed to determine the kinetic parameters for both the dehydration and decomposition stages. akjournals.comscispace.com

For the dehydration of strontium acetate hemihydrate, within a conversion range (α) of 0.5 to 0.9, the process is best described by the Avrami–Erofeev (A3) mechanism, which suggests that the reaction is controlled by nucleation and growth processes. akjournals.com The decomposition of the resulting anhydrous strontium acetate, which occurs in a liquid state, follows a 0.62 order reaction model for the conversion range of 0.5 to 0.9. akjournals.com The non-integral reaction order suggests that multiple reactions may be involved in this decomposition step. akjournals.com The consistent activation energy values across this conversion range for both stages indicate that each is governed by a single, simple reaction mechanism. scispace.com

| Decomposition Stage | Conversion Range (α) | Kinetic Model |

| Dehydration | 0.5 < α < 0.9 | Avrami–Erofeev (A3) |

| Anhydrous Decomposition | 0.5 < α < 0.9 | 0.62 Order Reaction |

Application of Model-Free Isoconversional Methods

To investigate the kinetics of the thermal decomposition of strontium acetate hemihydrate, model-free isoconversional methods are employed. researchgate.netscispace.com These methods are highly regarded for their ability to determine reliable kinetic parameters without assuming a particular reaction model (f(α)). akjournals.com By analyzing data from thermogravimetric analysis (TGA) conducted at multiple heating rates, isoconversional methods calculate the activation energy (Ea) as a function of the extent of conversion (α). researchgate.netakjournals.comfurg.br This approach is particularly valuable because it can reveal the complexity of the reaction; a constant activation energy across different conversion values suggests a single-step process, while a variable Ea indicates a multi-step or complex reaction. akjournals.com For strontium acetate hemihydrate, the decomposition is studied under non-isothermal conditions, and the activation energies for both the dehydration and decomposition stages are calculated at conversion levels (α) ranging from 0.1 to 0.9. researchgate.netscispace.comakjournals.com

Determination of Apparent Activation Energies

The application of model-free isoconversional methods to the thermal decomposition of strontium acetate hemihydrate yields distinct apparent activation energies (Ea) for the two main stages: dehydration and the decomposition of the anhydrous acetate. akjournals.com

Dehydration Stage: In the initial phase of dehydration, the apparent activation energy shows a dependency on the degree of conversion. It decreases from 198.0 kJ mol⁻¹ to 129.5 kJ mol⁻¹ as the conversion (α) increases from 0.1 to 0.5. akjournals.com For the latter half of the dehydration process (0.5 < α < 0.9), the Ea value remains relatively constant at 133.4 ± 6.6 kJ mol⁻¹. akjournals.com This stabilization of the activation energy suggests that the mechanism of dehydration becomes simpler as the reaction progresses. researchgate.netakjournals.com

Decomposition Stage: A similar trend is observed during the decomposition of the anhydrous strontium acetate into strontium carbonate. researchgate.netakjournals.com The activation energy initially decreases from 254.7 kJ mol⁻¹ to 215.5 kJ mol⁻¹ in the conversion range of 0.1 < α < 0.5. akjournals.com Subsequently, in the range of 0.5 < α < 0.9, the Ea value stabilizes and remains constant at 210.6 ± 2.9 kJ mol⁻¹. akjournals.com Despite a single peak in the derivative thermogravimetry (DTG) curve, the variation in Ea and the presence of two superimposed peaks in differential scanning calorimetry (DSC) suggest a complex reaction mechanism in the initial phase, followed by a simpler, single-mechanism process. akjournals.com

| Decomposition Stage | Conversion Range (α) | Apparent Activation Energy (Ea) in kJ mol⁻¹ |

|---|---|---|

| Dehydration | 0.1 → 0.5 | Decreases from 198.0 to 129.5 |

| 0.5 → 0.9 | 133.4 ± 6.6 (Constant) | |

| Decomposition | 0.1 → 0.5 | Decreases from 254.7 to 215.5 |

| 0.5 → 0.9 | 210.6 ± 2.9 (Constant) |

Estimation of Kinetic Models through Master Plots Method

Following the determination of activation energies via isoconversional methods, the master plots method is utilized to identify the most probable kinetic models for the dehydration and decomposition steps. researchgate.netscispace.comakjournals.com This method involves comparing an experimental master plot, derived from the thermogravimetric data, with theoretical master plots representing various solid-state reaction models. netzsch.comnih.gov The shape of the experimental curve points toward the most appropriate kinetic model (f(α)). netzsch.com This technique is effective for single-step reactions where the activation energy is constant over a range of conversions. researchgate.netnetzsch.com For strontium acetate hemihydrate, the kinetic models for both dehydration and decomposition were successfully estimated using this approach, particularly for the conversion range where the apparent activation energy was found to be constant (0.5 < α < 0.9). researchgate.netakjournals.com

Influence of Precursor Complexity on Decomposition Behavior

The characteristics of the precursor material, such as its composition and structure, significantly influence its thermal decomposition behavior and the properties of the final product. Using complex metal acetates as precursors can alter decomposition pathways and lower the formation temperatures of desired solid phases.

Comparative Thermal Behavior with Single and Complex Metal Acetates

The thermal decomposition of metal acetates varies significantly depending on the metal cation. patsnap.combohrium.com Studies on various single metal acetates, such as those of magnesium, copper, nickel, and barium, show that their decomposition occurs in distinct steps with different reaction orders and activation energies. bohrium.com For instance, the decomposition of rare earth acetates proceeds through the loss of water molecules, followed by the breakdown of the anhydrous acetate to form an oxycarbonate, and finally the oxide at higher temperatures. ias.ac.in

Implications for Lowering Solid-Phase Formation Temperatures

The use of complex precursors is a strategic approach to lower the temperature required for solid-phase synthesis. mdpi.com In conventional solid-state reactions, high temperatures are often necessary to overcome kinetic barriers and facilitate diffusion between reactant particles. mdpi.com However, high temperatures can lead to undesirable effects like particle agglomeration and loss of fine structural features. pnas.org

Structural and Compositional Elucidation of Strontium Acetate Hydrate Derived Materials

X-ray Diffraction (XRD) Spectroscopy

X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the phase composition, crystallinity, lattice parameters, and crystalline size of the synthesized materials.

Phase Identification and Crystallinity Assessment

The thermal decomposition of strontium acetate (B1210297) hydrate (B1144303), typically carried out in an inert atmosphere, primarily yields strontium carbonate (SrCO₃) as the solid-state product. doaj.org XRD is the definitive method for identifying this resulting crystalline phase. The diffraction pattern obtained from the derived material is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The pattern for orthorhombic SrCO₃ (strontianite) is cataloged under JCPDS card number 05-0418. researchgate.net

The crystallinity of the material can be assessed from the XRD pattern. Sharp and well-defined peaks are indicative of a highly crystalline material, whereas broad peaks suggest a less ordered or amorphous structure. The degree of crystallinity can be influenced by synthesis conditions such as the decomposition temperature and the presence of dopants.

Below is a table of the characteristic XRD peaks for strontium carbonate derived from the thermal decomposition of strontium acetate hydrate.

| 2θ (degrees) | d-spacing (Å) | (hkl) |

| 20.46 | 4.34 | (110) |

| 25.24 | 3.53 | (111) |

| 25.88 | 3.44 | (021) |

| 29.56 | 3.02 | (002) |

| 36.14 | 2.48 | (200) |

| 41.34 | 2.18 | (131) |

| 44.52 | 2.03 | (221) |

| 47.96 | 1.89 | (041) |

| 50.18 | 1.82 | (113) |

Lattice Parameter Determination and Ion Substitution Effects

The precise positions of the diffraction peaks in an XRD pattern can be used to determine the lattice parameters of the unit cell of the crystalline material. For the orthorhombic structure of strontium carbonate, these parameters are denoted as a, b, and c.

When this compound is used as a precursor in the synthesis of more complex materials, intentional ion substitution or doping can be employed to tailor the material's properties. The introduction of foreign ions into the crystal lattice of the derived material, such as substituting strontium ions (Sr²⁺) with other divalent cations like barium (Ba²⁺) or calcium (Ca²⁺), will cause a shift in the diffraction peaks.

According to Vegard's law, the lattice parameters of a solid solution will vary linearly with the concentration of the substituent ions. The ionic radius of the dopant relative to the host ion determines the nature of this change. For instance, substituting Sr²⁺ (ionic radius ~1.18 Å) with a larger ion like Ba²⁺ (ionic radius ~1.35 Å) is expected to cause an expansion of the unit cell, resulting in a shift of the XRD peaks to lower 2θ values. Conversely, substitution with a smaller ion like Ca²⁺ (ionic radius ~1.00 Å) would lead to a contraction of the unit cell and a shift of the peaks to higher 2θ values.

The following table illustrates the expected effect of ion substitution on the lattice parameters of strontium carbonate.

| Dopant Ion | Ionic Radius (Å) | Expected Change in Lattice Parameters |

| Ba²⁺ | 1.35 | Increase |

| Ca²⁺ | 1.00 | Decrease |

Crystalline Size Calculation

The average size of the crystallites in a nanocrystalline material can be estimated from the broadening of the XRD peaks using the Debye-Scherrer equation:

D = (Kλ) / (β cosθ)

Where:

D is the mean crystallite size.

K is the dimensionless shape factor, typically about 0.9.

λ is the X-ray wavelength (e.g., 1.5406 Å for Cu Kα radiation).

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

This method is particularly useful for characterizing nanomaterials synthesized from this compound. For example, the thermal decomposition of strontium acetate at controlled temperatures can yield strontium carbonate nanoparticles. By measuring the FWHM of a prominent diffraction peak, such as the (111) peak, the average size of these nanoparticles can be calculated. researchgate.netsteemit.com

Example Calculation:

For a strontium carbonate nanoparticle sample with a (111) peak at 2θ = 25.24° and a FWHM of 0.5° (0.0087 radians) using Cu Kα radiation:

D = (0.9 * 1.5406 Å) / (0.0087 rad * cos(12.62°))

D ≈ 16.3 nm

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in a material.

Identification of Functional Groups and Chemical Bonds

In the context of materials derived from this compound, FTIR spectroscopy is instrumental in confirming the transformation of the precursor and identifying the chemical bonds in the final product. The thermal decomposition of this compound involves the loss of water and the breakdown of the acetate group, leading to the formation of strontium carbonate. doaj.org

The FTIR spectrum of the resulting strontium carbonate will exhibit characteristic absorption bands corresponding to the vibrational modes of the carbonate ion (CO₃²⁻). The acetate precursor, on the other hand, would show characteristic peaks for C-H and C=O bonds, which would be absent in the final carbonate product.

The following table lists the typical FTIR absorption bands for strontium carbonate.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1440-1450 | ν₃ (asymmetric stretching) | CO₃²⁻ |

| ~1070 | ν₁ (symmetric stretching) | CO₃²⁻ |

| ~850-860 | ν₂ (out-of-plane bending) | CO₃²⁻ |

| ~690-700 | ν₄ (in-plane bending) | CO₃²⁻ |

Detection of Ion Substitution in Crystal Structures

FTIR spectroscopy can also provide evidence of ion substitution in the crystal lattice. The vibrational frequencies of the functional groups in a crystal are sensitive to their local chemical environment, including the mass of the cations to which they are bonded.

When a substituent ion is introduced into the strontium carbonate lattice, the change in mass and ionic radius of the cation can cause a shift in the vibrational frequencies of the carbonate group. For example, if a lighter cation like Ca²⁺ replaces Sr²⁺, the vibrational frequencies of the C-O bonds in the carbonate group are expected to shift to higher wavenumbers. Conversely, substitution with a heavier cation like Ba²⁺ would likely cause a shift to lower wavenumbers. These shifts, although sometimes subtle, can be detected by FTIR spectroscopy and provide complementary information to XRD analysis regarding the successful incorporation of dopants into the crystal structure.

Electron Microscopy for Microstructure and Morphology

Electron microscopy techniques are indispensable for characterizing the microstructure and morphology of materials derived from this compound. These methods provide high-resolution imaging, enabling detailed analysis of surface features, internal structures, and nanoscale characteristics.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and cross-sectional features of materials. In the context of materials derived from this compound, SEM analysis reveals critical information about grain size, porosity, and layer thickness.

For instance, in the synthesis of strontium-doped calcium titanate thin films prepared via a sol-gel method, SEM images have shown that the films are composed of densely packed microcrystals. maas.edu.mm The morphology of these films is directly influenced by the concentration of strontium, with an observable increase in average grain size corresponding to higher strontium content. maas.edu.mm Cross-sectional SEM analysis of these films further allows for the precise measurement of their thickness, which also tends to increase with the strontium doping level. maas.edu.mm

Similarly, studies on strontium-substituted hydroxyapatite (B223615) (Sr-HAp) composites have utilized SEM to examine the scaffold's microstructure. nih.gov The annealing process of xerogels with varying strontium-to-aluminum ratios also demonstrates the utility of SEM. At lower annealing temperatures, a non-homogeneous structure with phase aggregation is observed, while higher temperatures yield a monolithic structure with uniform composition. nih.gov

The morphology of nanoparticles derived from strontium precursors can also be effectively studied using SEM. For example, SEM images of Sr-doped CoAl2O4 nanoparticles have revealed a porous and spherical morphology. nih.gov In the case of Sr1−xCoxFe12O19 nanoparticles, SEM analysis has shown a uniform spherical shape with minimal agglomeration, with particle sizes remaining consistent around 20–25 nm regardless of the cobalt doping concentration. nih.gov

Table 1: SEM Analysis of Strontium-Doped Calcium Titanate Thin Films

| Strontium Content (%) | Average Grain Size (μm) | Film Thickness (μm) |

|---|---|---|

| 10 | 0.45 | 7.8 |

| 20 | 0.48 | 8.8 |

| 30 | 0.58 | 10.7 |

| 40 | 0.59 | 11.4 |

This table presents data on how increasing the strontium content affects the average grain size and thickness of calcium titanate thin films, as observed through SEM. maas.edu.mm

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it ideal for the detailed characterization of nanoparticles. researchgate.net TEM provides insights into the size, shape, distribution, and crystalline structure of individual nanoparticles. researchgate.netmdpi.com

For materials derived from this compound, TEM analysis has been crucial in confirming the morphology and structure of synthesized nanoparticles. For example, in the synthesis of Sr-doped CeO2 nanoparticles via co-precipitation, TEM has confirmed the spherical morphology and the fluorite structure of the particles. nih.gov Similarly, for strontium oxide nanoparticles synthesized using plant extracts, Field Emission TEM (FE-TEM) has corroborated the findings from SEM, showing disordered, irregular shapes with some agglomeration. researchgate.net

The characterization of nanomaterials is a key application of TEM, as it provides both structural and chemical information down to the angstrom level. utexas.edu This is particularly important for understanding the properties of doped nanoparticles, where the distribution of the dopant can significantly influence the material's performance.

Atomic Force Microscopy (AFM) for Surface Roughness and Grain Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography information. oxinst.com It is particularly useful for quantifying surface roughness and analyzing grain size and distribution in thin films and coatings derived from strontium-based precursors. oxinst.comspectraresearch.com

In the study of strontium phosphate (B84403) coatings on magnesium, AFM has been used to measure the average surface roughness (Ra), revealing a smooth and consistent coating suitable for implant applications. impactfactor.org The average roughness was found to be 1.5 µm with a standard deviation of 0.2 µm. impactfactor.org

For strontium calcium titanate thin films, AFM has been employed to characterize grain size and surface roughness. researchgate.net These measurements are critical as surface characteristics can influence the material's functional properties. It is important to note that AFM-measured roughness can be dependent on experimental variables such as the tip radius and the scan size. spectraresearch.com Therefore, consistency in measurement conditions is crucial for comparative analysis. spectraresearch.com

Table 2: Surface Properties of Strontium Phosphate Coating from AFM

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| Average Surface Roughness (Ra) | 1.5 µm | 0.2 µm |

This table shows the average surface roughness of a strontium phosphate coating as determined by AFM, indicating a relatively smooth surface. impactfactor.org

Elemental and Chemical State Analysis

Determining the elemental composition and the chemical state of the constituent elements is crucial for understanding the properties and performance of materials derived from this compound. A variety of spectroscopic techniques are employed for this purpose.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for Elemental Composition

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a highly sensitive analytical technique used for determining the elemental composition of a wide range of materials. ecn.nl It relies on the principle that excited electrons of an element emit light at a characteristic wavelength, and the intensity of this emission is proportional to the concentration of that element in the sample. awi.de

ICP-AES has been successfully used to determine the concentration of major components, including strontium, in single crystals based on strontium–lithium–titanium oxides. researchgate.net The method is known for its reliability, stability, and good recurrence, making it suitable for accurately determining high concentrations of strontium in mixed solutions. researchgate.net For the determination of strontium, specific wavelengths are chosen to avoid spectral interferences from other elements present in the sample matrix. researchgate.netresearchgate.net

Energy Dispersive Spectroscopy (EDS) for Compositional Mapping and Doping Confirmation

Energy Dispersive Spectroscopy (EDS), often coupled with SEM or TEM, is a powerful technique for elemental analysis and compositional mapping. jeol.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. jeol.com

In the study of materials derived from this compound, EDS is frequently used to confirm the presence and distribution of strontium and other elements. For example, in the synthesis of strontium-doped hydroxyapatite scaffolds, EDS has been used to confirm the successful incorporation of strontium and magnesium into the material. mdpi.com Similarly, for Sr-doped CoAl2O4 nanoparticles, EDS analysis has demonstrated the presence of cobalt, strontium, aluminum, and oxygen. nih.gov

EDS mapping provides a visual representation of the elemental distribution across a sample's surface. jeol.com This is particularly valuable for confirming the uniform distribution of dopants, as has been shown in studies of strontium-doped erbium oxide nanoparticles. researchgate.net The elemental composition determined by EDS can be quantitative, providing the weight or atomic percentage of the constituent elements. nih.gov

Table 3: Elemental Composition of Strontium Phosphate Coating by EDS

| Element | Composition (%) |

|---|---|

| Strontium (Sr) | 40 |

| Phosphorus (P) | 35 |

| Oxygen (O) | 20 |

| Magnesium (Mg) | 5 |

This table details the elemental composition of a strontium phosphate coating as determined by chemical analysis, confirming the primary constituents of the material. impactfactor.org

Optical Property Characterization

The optical properties of materials derived from this compound are critical for applications in optoelectronics and photonics. Characterization techniques in this category probe the interaction of the material with electromagnetic radiation, providing insights into electronic band structure, defects, and dielectric behavior.

UV-Visible Spectroscopy for Band Gap and Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the optical band gap and absorption characteristics of materials. This method involves measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For semiconductor materials, which can be synthesized using this compound as a precursor, the absorption of photons with energy greater than or equal to the band gap energy (Eg) causes the excitation of electrons from the valence band to the conduction band.

The absorption spectrum provides data on the absorption coefficient (α) as a function of photon energy (hν). The optical band gap can be estimated from this data using a Tauc plot, which linearizes the relationship between the absorption coefficient and the photon energy. The Tauc equation is given by:

(αhν)n = A(hν - Eg)

where A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n = 2 for direct band gap and n = 1/2 for indirect band gap semiconductors). By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the value of Eg can be determined.

For materials derived from strontium acetate, such as strontium oxides, titanates, or ferrates, the band gap is a crucial parameter. For example, doping strontium titanate with other elements, a process where strontium acetate can be a starting material, can modify the band structure and thus alter the absorption of visible light and the optical band gap. A narrower band gap, for instance, can enhance the absorption of visible light, which is beneficial for photocatalytic applications.

Interactive Data Table: Typical Optical Band Gaps for Strontium-Based Materials

| Material System | Typical Band Gap (eV) | Type of Transition | Potential Application |

| Strontium Titanate (SrTiO₃) | ~3.2 | Indirect | Photocatalysis, Dielectrics |

| Iron-doped Strontium Titanate | 2.5 - 3.0 | Indirect/Direct | Visible-light photocatalysis, Memristors |

| Strontium Ferrite (B1171679) (SrFeO₃) | ~2.0 | Direct | Spintronics, Catalysis |

| Strontium Aluminate (SrAl₂O₄) | > 4.0 | Direct | Phosphors, Luminescent materials |

Note: The band gap values are approximate and can be influenced by synthesis methods, stoichiometry, and doping.

Resistive Switching and Dielectric Response Analysis

Resistive switching is a phenomenon observed in certain materials where the electrical resistance can be reversibly changed by applying an external voltage or current. Materials exhibiting this property, often metal oxides, are promising for applications in next-generation non-volatile memory devices, known as Resistive Random-Access Memory (RRAM). Strontium-containing oxides, such as strontium titanate (SrTiO₃), are widely studied for their resistive switching behavior.

The mechanism of resistive switching in these materials is often attributed to the formation and rupture of conductive filaments within the material. These filaments can be composed of oxygen vacancies or metallic ions from the electrodes. The current-voltage (I-V) characteristics of a resistive switching device show a distinct hysteresis, with the device being switchable between a high-resistance state (HRS) and a low-resistance state (LRS). The ratio of the resistance in these two states (the ON/OFF ratio), the switching speed, and the endurance are key performance metrics. Doping strontium-based oxides, for which strontium acetate can be a precursor, can significantly influence the concentration of oxygen vacancies and thus modulate the resistive switching properties.

Dielectric response analysis, typically performed using impedance spectroscopy, measures the dielectric constant and dielectric loss of a material as a function of frequency. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field, while the dielectric loss represents the energy dissipated. For materials derived from this compound, such as strontium-based perovskites, the dielectric properties are critical for applications in capacitors, sensors, and other electronic components. The dielectric response is influenced by factors such as composition, microstructure, and the presence of defects. For example, in strontium-doped barium titanate, the strontium content can be used to tune the Curie temperature and enhance the dielectric properties for specific applications.

Advanced Material Applications Derived from Strontium Acetate Hydrate

Precursors for Ultra-High Purity Inorganic Compounds

Metallic acetates are widely recognized as superior precursors for the production of ultra-high purity compounds, catalysts, and nanoscale materials. samaterials.comamericanelements.com Strontium acetate (B1210297), in its hydrated form, is particularly valuable in this regard. It is a key ingredient in the manufacturing of high-grade strontium salt products and serves as a starting point for materials considered for superconductor applications. made-in-china.comhongjinchem.com

Role in Fabrication of Advanced Ceramics and Metal Oxides

The thermal decomposition of strontium acetate to strontium oxide is a fundamental step in its application for advanced ceramics. samaterials.comamericanelements.com Advanced ceramics are inorganic, nonmetallic, crystalline materials manufactured from highly refined raw materials to achieve precisely specified attributes. cityu.edu.hkbritannica.com The use of high-purity precursors like strontium acetate is essential for controlling the chemical composition and microstructure of these materials, which in turn dictates their high-performance characteristics such as thermal stability, hardness, and specific electrical properties. cityu.edu.hkossila.com

Strontium acetate's role extends to the synthesis of complex metal oxides. For instance, strontium-doped calcium silicate (B1173343) (CaSiO3) ceramics, which have applications in biomaterials, show improved densification when strontium is incorporated, demonstrating its utility as a sintering additive. researchgate.net By providing a reliable source of strontium ions, strontium acetate facilitates the creation of mixed-metal oxides with tailored functionalities for a range of demanding technological applications. abscomaterials.com

Functional Thin Film Development

Strontium acetate hydrate (B1144303) is extensively used in chemical solution deposition techniques, such as the sol-gel method, to create functional thin films. These films are integral components in a variety of electronic and electro-optic devices.

Strontium Titanate (SrTiO3) Films for Electronic Applications

Strontium Titanate (SrTiO3) is a perovskite-type oxide with a wide range of electronic applications due to its high dielectric constant and semiconducting properties. researchgate.netnih.gov Strontium acetate solutions are used in methods like the hydrothermal-electrochemical technique to prepare dense, single-phase SrTiO3 thin films. researchgate.net These films are critical components in devices such as random access memories, oxygen sensors, and electro-optical devices. researchgate.net The properties of SrTiO3, including its large dielectric constant, make it an excellent semiconductor suitable for use in transistors and as a substrate for superconductors. universitywafer.com While bulk SrTiO3 can exhibit a very high dielectric constant, achieving this in thin films has been a challenge, though recent research has shown that the intrinsic dielectric constant of thin films can exceed 25,000. electronicsonline.net.au

Lead Strontium Titanate (PST) Films for Tunable Dielectric Devices

Lead Strontium Titanate (PST), a solid solution of lead titanate and strontium titanate, is a ferroelectric material investigated for its tunable dielectric properties. Thin films of compositions like Pb1−xSrxZr0.52Ti0.48O3 (PSZT) are prepared using the sol-gel technique, where strontium acetate is used as the strontium precursor alongside lead acetate, zirconium n-propoxide, and titanium tetra-n-butoxide. aip.org The addition of strontium to the lead zirconate titanate (PZT) structure allows for the modification of its dielectric properties. aip.org Increasing the strontium content leads to a decrease in the dielectric constant and tunability but also effectively reduces the dielectric loss, which is a critical factor for voltage-tunable applications like microwave capacitors. aip.orgazonano.com For PSZT films, an optimal balance of properties for tunable devices was found at a strontium content of x=0.4, offering a tunability of 48% and a dielectric loss of 0.02. aip.org

Strontium Ruthenate (SrRuO3) as Conductive Electrodes and Buffer Layers

Strontium Ruthenate (SrRuO3) is a conductive metallic oxide with a perovskite structure similar to that of many functional ferroelectric and dielectric materials like SrTiO3. stanford.edu This structural compatibility, along with its chemical stability and electrical conductivity, makes SrRuO3 an excellent candidate for use as an electrode and buffer layer in thin-film capacitors. researchgate.net The use of oxide electrodes like SrRuO3 can lead to improved device performance, particularly in reducing leakage currents in ferroelectric capacitors, compared to traditional metal electrodes like platinum. researchgate.netresearchgate.net The work function of fully oxidized strontium ruthenate films is around 4.9 eV, which influences the electronic properties at the electrode/ferroelectric interface. researchgate.net

Doping Strategies in Strontium Titanate for Tunable Dielectric Properties

The dielectric properties of Strontium Titanate (SrTiO3) can be precisely controlled through doping, making it a versatile material for tunable electronic components. Strontium acetate is often used in the sol-gel synthesis of these doped films. For example, doping SrTiO3 with zinc (Zn) on the titanium (Ti) sites can decrease the dielectric permittivity while increasing the relative tunability. nih.gov This approach is attractive for tunable devices where a lower permittivity is needed for impedance matching. nih.gov